molecular formula C28H56O2 B13965586 Methyl 5-methylhexacosanoate CAS No. 55335-02-9

Methyl 5-methylhexacosanoate

Cat. No.: B13965586
CAS No.: 55335-02-9
M. Wt: 424.7 g/mol
InChI Key: ZNCXGXZOZCBPAI-UHFFFAOYSA-N
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Description

Methyl 5-methylhexacosanoate is a branched-chain fatty acid methyl ester with the molecular formula C₂₇H₅₄O₂ (calculated). Its structure consists of a 26-carbon backbone (hexacosanoic acid) with a methyl group at the 5th position, esterified with a methanol moiety. While direct references to this compound are absent in the provided evidence, its behavior can be inferred from structurally analogous methyl esters documented in studies on plant resins, industrial chemicals, and safety guidelines .

Properties

CAS No.

55335-02-9

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

methyl 5-methylhexacosanoate

InChI

InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2)25-23-26-28(29)30-3/h27H,4-26H2,1-3H3

InChI Key

ZNCXGXZOZCBPAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylhexacosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-methylhexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways .

Comparison with Similar Compounds

Molecular and Structural Features

The table below contrasts Methyl 5-methylhexacosanoate with other methyl esters and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₂₇H₅₄O₂ 410.7 (calculated) Not available Branched chain (methyl at C5), saturated
Ethyl 5-hexenoate C₈H₁₄O₂ 142.20 Not provided Unsaturated (C5 double bond), short chain
Methyl salicylate C₈H₈O₃ 152.15 119-36-8 Aromatic ring, hydroxyl group
Methyl octacosanoate C₂₉H₅₈O₂ 438.7 Not available Linear chain, saturated
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Not provided Diterpene backbone, cyclic structure

Key Observations :

  • Branching vs. Linearity: this compound’s branched structure reduces crystallinity compared to linear analogs like methyl octacosanoate, likely lowering its melting point .
  • Chain Length: Longer chains (C26–C29) enhance hydrophobicity and solidity, contrasting with shorter esters like ethyl 5-hexenoate (C8), which are liquid at room temperature .
  • Functional Groups: Unlike methyl salicylate (containing a phenolic group), this compound lacks aromaticity, limiting its use in fragrances but favoring stability in industrial applications .

Physical Properties

  • Melting Point: Estimated to be higher than methyl salicylate (−8°C) but lower than linear methyl octacosanoate (solid at room temperature) due to branching .
  • Volatility: Significantly lower than small esters like ethyl 5-hexenoate, aligning with its high molecular weight .

Natural Occurrence and Industrial Relevance

  • Long-chain esters are utilized in lubricants and coatings; branching may improve blend compatibility with polymers .

Comparative Reactivity

  • Oxidative Stability: Saturated branched esters like this compound are more stable than unsaturated analogs (e.g., ethyl 5-hexenoate), which are prone to oxidation .
  • Hydrolysis Resistance : Higher resistance to hydrolysis compared to esters with aromatic or hydroxyl groups (e.g., methyl salicylate) .

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